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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chloro(dimethylsulfide)gold(I),

AuCl(SMe₂), as a versatile precursor for catalytically active gold(I) species in the synthesis of a

variety of important heterocyclic compounds. The protocols outlined below are based on

established literature procedures and offer a starting point for the development of novel

synthetic methodologies. Gold-catalyzed reactions are known for their mild conditions, high

efficiency, and excellent functional group tolerance, making them a powerful tool in modern

organic synthesis and drug discovery.[1][2]

Synthesis of 2,5-Disubstituted Furans
Gold catalysts derived from AuCl(SMe₂) are highly effective in promoting the cyclization of

propargyl alcohols with alkynes to furnish polysubstituted furans. This methodology provides an

efficient route to a diverse range of furan derivatives.[3]

Application Note:
This protocol describes a one-pot, three-step cascade reaction involving the addition of a

propargyl alcohol to an alkyne, a Saucy-Marbet rearrangement, and a final allene-ketone

cyclization. The combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst has

been shown to be particularly effective. While primary and secondary propargyl alcohols, as
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well as a variety of alkynes (aromatic, aliphatic, and heteroaromatic), are well-tolerated, tertiary

propargyl alcohols and internal alkynes may exhibit lower reactivity.[3]

Experimental Protocol: Synthesis of 2,5-Disubstituted
Furans[3]

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, combine the

triazole ligand and AuCl(SMe₂) in a suitable solvent (e.g., dichloromethane) to generate the

active TA-Au catalyst.

Reaction Setup: To a solution of the alkyne (1.0 equiv) in a suitable solvent, add the

propargyl alcohol (1.2 equiv).

Catalyst Addition: Add the prepared TA-Au catalyst (1 mol%) and the copper co-catalyst

(e.g., Cu(OTf)₂, 0.5 mol%) to the reaction mixture.

Reaction Conditions: Stir the reaction mixture at 45 °C and monitor the progress by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced

pressure. Purify the residue by flash column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-

disubstituted furan.

Quantitative Data: Synthesis of Substituted Furans[3]
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Entry Alkyne
Propargyl
Alcohol

Product Yield (%)

1 Phenylacetylene Propargyl alcohol
2-Methyl-5-

phenylfuran
85

2 1-Octyne Propargyl alcohol
2-Hexyl-5-

methylfuran
78

3

4-

Methoxyphenyla

cetylene

1-

Phenylpropargyl

alcohol

2-(4-

Methoxyphenyl)-

5-benzylfuran

82

4
Cyclohexylacetyl

ene
Propargyl alcohol

2-Cyclohexyl-5-

methylfuran
75

Synthesis of 2,5-Disubstituted Oxazoles
The gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from

an oxidant provides a highly efficient route to 2,5-disubstituted oxazoles. This method avoids

the use of hazardous α-diazoketones and proceeds under mild conditions with broad substrate

scope.[4][5]

Application Note:
This protocol utilizes a gold(I) catalyst, often generated in situ from AuCl(SMe₂) and a silver salt

or by using a pre-formed catalyst like (Ph₃P)AuNTf₂, to activate the alkyne. The nitrile serves

as both a reactant and the solvent. A variety of N-oxides can be used as the oxidant, with 8-

methylquinoline N-oxide often providing optimal results. The reaction tolerates a wide range of

functional groups.[4][6]

Experimental Protocol: Synthesis of 2,5-Disubstituted
Oxazoles[4]

Reaction Setup: To a solution of the terminal alkyne (0.30 mmol) in the corresponding nitrile

(3 mL), add 8-methylquinoline N-oxide (0.39 mmol, 62.0 mg).
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Catalyst Addition: Add the gold catalyst, for instance, (Ph₃P)AuNTf₂ (11.1 mg, 0.015 mmol),

to the reaction mixture.

Reaction Conditions: Stir the mixture at 60 °C. The reaction progress can be monitored by

TLC. Reaction times typically range from 3 hours to overnight.

Work-up and Purification: After the reaction is complete, remove the solvent under reduced

pressure. The resulting residue is then purified by flash column chromatography on silica gel

(eluent: hexanes/ethyl acetate) to yield the pure 2,5-disubstituted oxazole.

Quantitative Data: Gold-Catalyzed Synthesis of 2,5-
Disubstituted Oxazoles[4][6]

Entry Alkyne Nitrile Oxidant Catalyst Yield (%)

1
Phenylacetyl

ene
Acetonitrile

8-

Methylquinoli

ne N-oxide

(Ph₃P)AuNTf₂ 88

2 1-Octyne Benzonitrile

8-

Methylquinoli

ne N-oxide

(Ph₃P)AuNTf₂ 75

3

4-

Chlorophenyl

acetylene

Acetonitrile
Pyridine N-

oxide

(IPr)AuCl/Ag

OTf
82

4
Cyclohexylac

etylene
Propionitrile

8-

Methylquinoli

ne N-oxide

(Ph₃P)AuNTf₂ 79

Synthesis of Tetrahydroquinolines
A powerful application of gold catalysis is the intramolecular hydroarylation of N-aryl

propargylamines to construct the tetrahydroquinoline scaffold. This tandem reaction often

involves a subsequent transfer hydrogenation step, providing direct access to these important

nitrogen-containing heterocycles.[7][8][9]
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Application Note:
This protocol employs a gold(I) catalyst, such as XPhosAuNTf₂, in a suitable solvent like

hexafluoroisopropanol (HFIP). The reaction proceeds under mild conditions and demonstrates

good substrate compatibility and high efficiency. The choice of solvent can be crucial for the

success of the tandem reaction sequence.[8]

Experimental Protocol: Synthesis of
Tetrahydroquinolines[8]

Reaction Setup: In a sealed reaction tube, dissolve the N-aryl propargylamine (1.0 equiv) in

the chosen solvent (e.g., HFIP).

Catalyst Addition: Add the gold catalyst (e.g., XPhosAuNTf₂, 5 mol%) to the solution.

Reaction Conditions: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for

the required time, monitoring by TLC.

Work-up and Purification: Upon completion, cool the reaction to room temperature and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to obtain the desired tetrahydroquinoline.

Quantitative Data: Synthesis of Tetrahydroquinolines[8]
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Entry
N-Aryl
Propargylamin
e

Catalyst Solvent Yield (%)

1
N-(prop-2-yn-1-

yl)aniline
XPhosAuNTf₂ HFIP 87

2

4-methyl-N-

(prop-2-yn-1-

yl)aniline

XPhosAuNTf₂ HFIP 85

3

4-methoxy-N-

(prop-2-yn-1-

yl)aniline

XPhosAuNTf₂ HFIP 82

4
4-chloro-N-(prop-

2-yn-1-yl)aniline
XPhosAuNTf₂ HFIP 78

Synthesis of 2-Substituted Indoles
The gold-catalyzed cyclization of 2-alkynylanilines is a well-established and efficient method for

the synthesis of 2-substituted indoles. This transformation proceeds via a 5-endo-dig

cyclization pathway.[10]

Application Note:
This protocol utilizes a simple gold(I) source, such as AuCl, to catalyze the heteroannulation of

2-alkynylanilines. The reaction is typically carried out in a non-polar solvent like

dichloromethane under mild conditions. This method is compatible with a range of substituents

on the alkyne moiety, particularly aromatic groups.

Experimental Protocol: Synthesis of 2-Substituted
Indoles

Reaction Setup: Dissolve the 2-alkynylaniline (1.0 equiv) in dichloromethane.

Catalyst Addition: Add AuCl (5 mol%) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the

reaction progress by TLC.

Work-up and Purification: Once the starting material is consumed, concentrate the reaction

mixture. The crude product can be purified by flash column chromatography on silica gel to

afford the pure 2-substituted indole.

Quantitative Data: Gold-Catalyzed Synthesis of 2-
Substituted Indoles

Entry
2-
Alkynylaniline

Catalyst Solvent Yield (%)

1

2-

(Phenylethynyl)a

niline

AuCl Dichloromethane 95

2

2-((4-

Methoxyphenyl)e

thynyl)aniline

AuCl Dichloromethane 92

3
2-(Oct-1-yn-1-

yl)aniline
AuCl Dichloromethane 78

4

2-

(Cyclohexylethyn

yl)aniline

AuCl Dichloromethane 85
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Catalytic Cycle for Gold(I)-Catalyzed Hydroarylation
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Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.

Experimental Workflow for Heterocycle Synthesis
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Caption: General experimental workflow for gold-catalyzed heterocycle synthesis.
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Logical Relationship of Catalyst Activation
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Caption: Activation of the AuCl(SMe₂) precatalyst to the active cationic gold(I) species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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